Equivalent Ligation Efficiency to pCpA with Reduced Synthetic Burden
In a direct head-to-head comparison, pdCpA and pCpA demonstrated equivalent performance in both T4 RNA ligase-mediated coupling to truncated tRNA(-CA) and subsequent in vitro suppression efficiency, as measured by readthrough of an amber stop codon [1]. However, the substitution of deoxycytidine for ribocytidine eliminates the need to protect and deprotect the 2′-OH group during synthesis, simplifying the overall chemical route [1].
| Evidence Dimension | Ligation efficiency and in vitro suppression |
|---|---|
| Target Compound Data | Equivalent to pCpA |
| Comparator Or Baseline | pCpA (fully ribo dinucleotide) |
| Quantified Difference | No statistically significant difference in ligation yield or suppression readthrough; synthetic step reduction of at least one protection/deprotection cycle |
| Conditions | T4 RNA ligase-mediated ligation of aminoacylated dinucleotide to truncated amber suppressor tRNAᴾʰᵉ(-CA); in vitro translation in S30 E. coli extract with suppression measured via β-lactamase reporter |
Why This Matters
Procurement of pdCpA over pCpA enables equivalent downstream assay performance while offering reduced synthetic cost and faster production timelines due to simplified chemistry.
- [1] Robertson SA, Noren CJ, Anthony-Cahill SJ, Griffith MC, Schultz PG. The use of 5′-phospho-2-deoxyribocytidylylriboadenosine as a facile route to chemical aminoacylation of tRNA. Nucleic Acids Research. 1989;17(23):9649-9660. View Source
